molecular formula C13H17NO5S B5766227 5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid

5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B5766227
M. Wt: 299.34 g/mol
InChI Key: FPIVQEQMIAIMBF-UHFFFAOYSA-N
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Description

5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the thiophene ring. The methoxycarbonyl group is introduced through esterification, and the dimethyl groups are added via alkylation. The amino group is then attached to the thiophene ring through a nucleophilic substitution reaction. Finally, the carboxylic acid group is introduced through hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents would be selected to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid
  • 5-{[3-(methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thien-2-yl]amino}-5-oxopentanoic acid

Uniqueness

5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-7-8(2)20-12(11(7)13(18)19-3)14-9(15)5-4-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIVQEQMIAIMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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